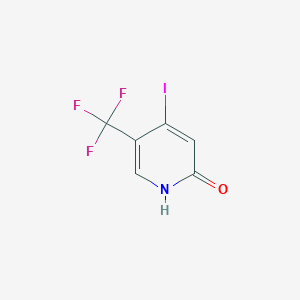

4-Iodo-5-(trifluoromethyl)pyridin-2-ol

Description

Properties

IUPAC Name |

4-iodo-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)3-2-11-5(12)1-4(3)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDRYBNQMUKFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol typically involves multi-step organic reactions. One common method includes the iodination of 5-(trifluoromethyl)pyridin-2-ol using iodine and a suitable oxidizing agent . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is of particular interest in drug development due to its potential biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antibacterial properties, making them candidates for new antibiotics.

- Antitumor Potential : Preliminary studies suggest that it could act as an inhibitor of cancer-related enzymes, indicating potential anticancer properties.

The trifluoromethyl group enhances lipophilicity, improving bioavailability and allowing better penetration into biological membranes, which is crucial for therapeutic efficacy.

Agrochemicals

4-Iodo-5-(trifluoromethyl)pyridin-2-ol serves as a building block in the synthesis of agrochemical products. Its derivatives may be developed for use as herbicides or pesticides, leveraging its biological activity against plant pathogens.

Material Science

The compound is utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation. It can be incorporated into polymers or coatings that require enhanced performance characteristics.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of various pyridine derivatives, including this compound. The results indicated that certain derivatives showed promising inhibition of tumor cell proliferation in vitro. The mechanism was linked to the compound's ability to interact with specific enzymes involved in cancer metabolism.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of compounds derived from this compound against various bacterial strains. The findings revealed that some derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Iodo-5-(trifluoromethyl)pyridin-2-ol and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins . These interactions can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Iodo-5-(trifluoromethyl)-1H-pyridin-2-one

- CAS Number : 1227601-04-8

- Molecular Formula: C₆H₃F₃INO

- Molecular Weight : 288.99 g/mol

- SMILES : C1=C(C(=CNC1=O)C(F)(F)F)I

- InChI Key : WLDRYBNQMUKFLT-UHFFFAOYSA-N

Physical and Chemical Properties :

While specific data on melting point, boiling point, and density are unavailable in the provided evidence, the compound is classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). It is commercially available in purities up to 99.999% and packaged in materials resistant to air-sensitive degradation (e.g., argon/vacuum-sealed containers) .

Commercial Availability :

- Pricing: Sold by Shanghai Haohong Biomedical Technology Co., Ltd. at ¥519 RMB/100 mg, ¥833 RMB/250 mg, and ¥2085 RMB/1 g .

- Packaging : Available in research and bulk quantities via American Elements, with options including plastic drums, steel containers, and liquid totes .

Comparison with Structurally Similar Pyridine Derivatives

3-Iodo-5-(trifluoromethyl)pyridin-2-ol

- CAS : 300851-88-1

- Molecular Weight : 288.99 g/mol

- Key Differences: Substituent Position: Iodine at position 3 (vs. position 4 in the target compound). Commercial Data: Priced at $400/1 g and $4800/25 g (MFCD02691200, HB307 catalog series) . Applications: Not explicitly stated, but positional isomerism likely alters reactivity and biological activity.

3-Chloro-5-(trifluoromethyl)pyridin-2-ol

3-Nitro-5-(trifluoromethyl)pyridin-2-ol

- CAS : 33252-64-1

- Molecular Weight : 208.09 g/mol

- Key Differences: Substituent: Nitro group (-NO₂) replaces iodine. Physical Properties: Melting point 189–190°C, significantly higher than iodine-substituted analogs .

5-Fluoro-3-iodopyridin-2-ol

- CAS: Not provided.

- Key Differences: Substituent: Fluorine at position 5 (vs. trifluoromethyl group in the target compound).

Comparative Data Table

Research Findings and Implications

Substituent Effects :

- Iodine vs. Chlorine/Nitro : Iodine’s larger atomic radius and polarizability enhance halogen-bonding interactions, critical in medicinal chemistry (e.g., kinase inhibitors). Chlorine and nitro groups offer cost-effective alternatives but with reduced steric bulk .

- Positional Isomerism : 3-Iodo vs. 4-Iodo derivatives exhibit distinct electronic environments, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Commercial Viability :

- The target compound’s high cost (¥2085 RMB/g) reflects specialized applications, whereas 3-chloro derivatives dominate bulk markets .

Biological Activity

4-Iodo-5-(trifluoromethyl)pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an iodine atom and a trifluoromethyl group, contributing to its distinctive electronic properties. The molecular formula is , with a molecular weight of approximately 288.99 g/mol. The trifluoromethyl group enhances lipophilicity and bioavailability, which are crucial for biological activity.

Biological Activity Overview

The biological activity of this compound primarily stems from its potential as a pharmaceutical scaffold. Compounds with similar structures have demonstrated various biological activities, including:

- Antibacterial : Some pyridinols show antibacterial properties, indicating that this compound may also exhibit such effects.

- Antitumor : Preliminary studies suggest potential anticancer activity, particularly as inhibitors of cancer-related enzymes .

- Enzyme Interaction : Interaction studies indicate that this compound may serve as a ligand for certain enzymes or receptors, enhancing its therapeutic potential.

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis methods. These methods typically involve the introduction of the trifluoromethyl and iodine groups onto the pyridine ring, allowing for the formation of the desired compound.

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds. The following table summarizes several related compounds along with their molecular formulas and similarity indices:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 5-(Trifluoromethyl)pyridin-2-ol | C6H4F3N | 0.77 |

| 2-Chloro-5-(trifluoromethyl)-4-iodopyridine | C6H3ClF3IN | 0.73 |

| 2-Methoxy-5-(trifluoromethyl)pyridine | C7H6F3N | 0.73 |

| 4-(Trifluoromethyl)pyridin-2-ol | C6H4F3N | 0.70 |

| 4-Bromo-5-(trifluoromethyl)pyridin-2-ol | C6H4BrF3N | 0.65 |

The unique combination of iodine and hydroxyl functionalities alongside the trifluoromethyl group in this compound enhances its reactivity and biological potential compared to other derivatives listed above.

Case Studies and Research Findings

Research has indicated that pyridine derivatives can be effectively modified to enhance their biological activities. For instance, studies involving whole cells of Burkholderia sp. MAK1 have demonstrated the ability to convert various pyridine derivatives into hydroxylated products, suggesting pathways for biotransformation that could be applicable to this compound .

Additionally, compounds structurally related to pyridine have shown promising results in anticancer assays. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-Iodo-5-(trifluoromethyl)pyridin-2-ol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via directed iodination of a pre-functionalized pyridine scaffold. For example, the trifluoromethyl group can be introduced via radical trifluoromethylation or cross-coupling reactions (e.g., using CuI or Pd catalysts). Subsequent iodination at the 4-position may employ N-iodosuccinimide (NIS) under acidic or neutral conditions. Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., DMF or DCM), and stoichiometry to minimize side reactions like di-iodination .

- Key Parameters : Monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7–8 ppm for pyridine protons) and hydroxyl proton (broad signal at δ 10–12 ppm). The trifluoromethyl group appears as a quartet in ¹³C NMR (~120–125 ppm, J = 280–320 Hz) .

- FTIR : Confirm the hydroxyl group (O-H stretch ~3200 cm⁻¹) and C-I bond (500–600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 289.92 for C₆H₃F₃INO).

Q. How does the hydroxyl group at the 2-position influence the compound’s solubility and stability?

- Methodology : The hydroxyl group enhances solubility in polar solvents (e.g., methanol, DMSO) but increases susceptibility to oxidation. Stability tests under varying pH (2–10) and temperatures (4°C vs. 25°C) using HPLC can identify degradation pathways. Protect the hydroxyl group via silylation (e.g., TBSCl) or acetylation during storage .

Advanced Research Questions

Q. What mechanistic insights explain regioselective iodination at the 4-position in the presence of electron-withdrawing groups?

- Methodology : Computational studies (DFT calculations) reveal that the trifluoromethyl group directs iodination to the 4-position via inductive effects, destabilizing intermediates at other positions. Experimental validation involves competitive iodination of analogs (e.g., 5-methyl vs. 5-trifluoromethyl derivatives) under identical conditions, analyzed by GC-MS or ¹H NMR .

- Data Analysis : Compare activation energies for iodination at different positions using Gaussian or ORCA software.

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodology :

- Purity Assessment : Use differential scanning calorimetry (DSC) to confirm melting points. Contaminants (e.g., residual solvents) lower observed melting points.

- Cross-Validation : Compare spectral data with databases like NIST Chemistry WebBook or PubChem. For example, discrepancies in ¹H NMR may arise from solvent effects (DMSO-d₆ vs. CDCl₃) .

- Reproducibility : Synthesize the compound using literature protocols and validate via interlaboratory collaboration.

Q. What strategies mitigate competing side reactions (e.g., deiodination or hydroxyl group oxidation) during functionalization?

- Methodology :

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) or acetyl during metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

- Reductive Conditions : Use mild reducing agents (e.g., NaBH₄) instead of harsh conditions (e.g., LiAlH₄) to prevent deiodination .

- Inert Atmosphere : Conduct reactions under argon/nitrogen to minimize oxidation.

Applications in Academic Research

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodology : The iodine atom serves as a handle for palladium-catalyzed cross-couplings (e.g., Sonogashira, Heck) to introduce pharmacophores. For example, coupling with terminal alkynes generates analogs for kinase inhibitor screening. The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for CNS drug candidates .

- Case Study : A 2023 study replaced the iodine with a boronic acid group via Miyaura borylation, enabling Suzuki couplings to generate a library of antiviral candidates .

Q. What role does this compound play in studying halogen bonding interactions in crystal engineering?

- Methodology : X-ray crystallography reveals that the iodine atom participates in halogen bonds (C-I⋯O/N) with co-crystallized partners (e.g., pyridine N-oxides). These interactions guide the design of supramolecular architectures with tailored porosity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Waste Disposal : Collect iodine-containing waste separately for incineration or halogen-specific treatment .

- Spill Management : Absorb spills with vermiculite, neutralize with sodium thiosulfate, and dispose as hazardous waste.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.